molecular formula C19H34ClN B13839365 Benzyldimethyldecylammonium Chloride-[D]

Benzyldimethyldecylammonium Chloride-[D]

Cat. No.: B13839365
M. Wt: 319.0 g/mol
InChI Key: TTZLKXKJIMOHHG-YQXXGYKQSA-M
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Description

Benzyldimethyldecylammonium Chloride-[D] is a quaternary ammonium compound commonly used as a cationic surfactant. It is known for its antimicrobial properties and is widely utilized in various industries, including agriculture, healthcare, and household cleaning products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyldimethyldecylammonium Chloride-[D] can be synthesized through a quaternization reaction. This involves the reaction of decylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of Benzyldimethyldecylammonium Chloride-[D] follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyldecylammonium Chloride-[D] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyldimethyldecylammonium Chloride-[D] has a wide range of scientific research applications:

Mechanism of Action

Benzyldimethyldecylammonium Chloride-[D] exerts its effects primarily through disruption of microbial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of microbial cell walls, leading to cell lysis and death. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyldimethyldecylammonium Chloride-[D] is unique due to its specific alkyl chain length (C10), which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to its longer or shorter chain counterparts .

Properties

Molecular Formula

C19H34ClN

Molecular Weight

319.0 g/mol

IUPAC Name

decyl-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dimethylazanium;chloride

InChI

InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1/i11D,12D,13D,15D,16D,18D2;

InChI Key

TTZLKXKJIMOHHG-YQXXGYKQSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCC)[2H])[2H].[Cl-]

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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